1,4,5,8-Tetramethyl-9H-carbazole
Overview
Description
1,4,5,8-Tetramethyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring. This particular compound is distinguished by the presence of four methyl groups at the 1, 4, 5, and 8 positions on the carbazole structure. These modifications enhance its chemical stability and alter its electronic properties, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of 1,4,5,8-Tetramethyl-9H-carbazole is the electron donor in the development of thermally activated delayed fluorescence (TADF) emitters . TADF emitters are a type of organic light-emitting diode (OLED) that have attracted significant attention due to their high efficiency .
Mode of Action
This compound interacts with its targets by replacing carbazole in the development of TADF emitters . The additional steric hindrance of methyl groups leads to a more twisted structure of the molecule, which successfully exhibits TADF behavior . This interaction results in changes in the molecular structure and properties of the TADF emitters.
Biochemical Pathways
The biochemical pathways affected by this compound involve the electropolymerization of carbazole moieties . This process results in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .
Result of Action
The molecular and cellular effects of this compound’s action include the development of TADF emitters with a more twisted structure . In OLEDs, these emitters exhibit extremely high forward-viewing maximum external quantum efficiency .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, the activation energy of the compound should be considered a dynamic parameter affected by the environmental temperature, especially in the case of a small energy gap of 10 meV .
Preparation Methods
The synthesis of 1,4,5,8-Tetramethyl-9H-carbazole typically involves the methylation of carbazole derivatives. One common method is the Friedel-Crafts alkylation, where carbazole is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective methylation at the desired positions .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. This method can be optimized to produce large quantities of this compound with high purity .
Chemical Reactions Analysis
1,4,5,8-Tetramethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the available positions on the aromatic rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydrocarbazoles .
Scientific Research Applications
1,4,5,8-Tetramethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including polymers and dyes.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: This compound is utilized in the production of organic light-emitting diodes (OLEDs) due to its excellent electronic properties and stability
Comparison with Similar Compounds
1,4,5,8-Tetramethyl-9H-carbazole can be compared with other carbazole derivatives, such as:
1,3,6,8-Tetramethyl-9H-carbazole: Similar in structure but with different methyl group positions, leading to variations in electronic properties and reactivity.
9H-Carbazole: The parent compound without methyl substitutions, which has different chemical and physical properties.
Indolocarbazoles: A related class of compounds with extended conjugation and unique electronic characteristics
The uniqueness of this compound lies in its specific methylation pattern, which imparts distinct electronic properties and enhances its stability, making it particularly suitable for applications in OLEDs and other advanced materials .
Properties
IUPAC Name |
1,4,5,8-tetramethyl-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-9-5-7-11(3)15-13(9)14-10(2)6-8-12(4)16(14)17-15/h5-8,17H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGDSGWFUREMHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3NC2=C(C=C1)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302821 | |
Record name | 1,4,5,8-Tetramethyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20355-42-4 | |
Record name | 1,4,5,8-Tetramethyl-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20355-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,5,8-Tetramethyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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